

# ZM323881 hydrochloride molecular weight

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## Compound of Interest

Compound Name: ZM323881 hydrochloride

Cat. No.: B1663647

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An In-Depth Technical Guide to **ZM323881 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ZM323881 hydrochloride** is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. This document provides a comprehensive technical overview of **ZM323881 hydrochloride**, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information is intended to support researchers, scientists, and professionals involved in drug development and cancer research.

## Physicochemical Properties

**ZM323881 hydrochloride**, with the chemical name 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride, is a well-characterized small molecule inhibitor. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Weight	411.86 g/mol	
Molecular Formula	C22H18FN3O2.HCl	
CAS Number	193000-39-4	
Purity	≥98% (HPLC)	
Appearance	Light yellow to yellow solid	[1][2]

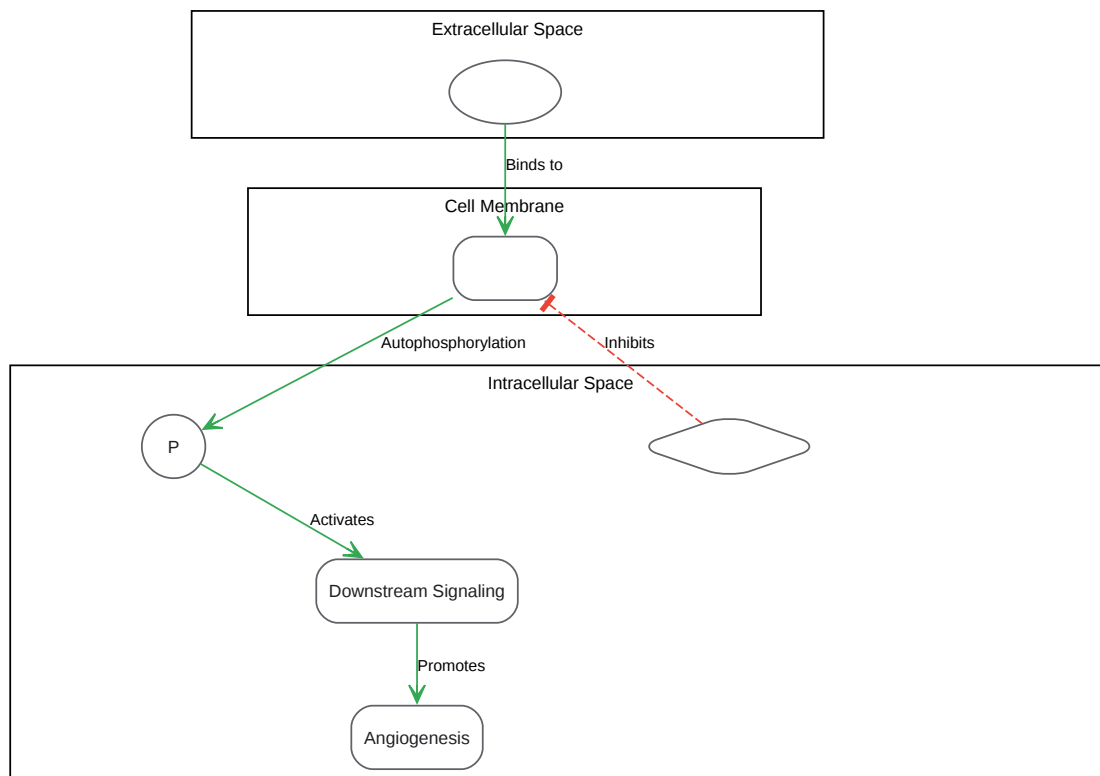
## Mechanism of Action

**ZM323881 hydrochloride** is an anilinoquinazoline compound that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][3] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

**ZM323881 hydrochloride** competitively inhibits the ATP binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling ultimately inhibits angiogenesis.

## Signaling Pathway

The inhibitory action of **ZM323881 hydrochloride** on the VEGFR-2 signaling pathway is depicted in the diagram below.



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Caption: Inhibition of the VEGFR-2 signaling pathway by **ZM323881 hydrochloride**.

## Quantitative Data: In Vitro Activity

The inhibitory activity of **ZM323881 hydrochloride** has been quantified against various kinases and in cell-based assays.

Target/Assay	IC50	Reference
VEGFR-2 (KDR)	< 2 nM	[4][5][6][7]
VEGFR-1	> 50 $\mu$ M	[4][5]
PDGFR $\beta$	> 50 $\mu$ M	[4]
FGFR1	> 50 $\mu$ M	[4]
EGFR	> 50 $\mu$ M	[4]
erbB2	> 50 $\mu$ M	[4]
VEGF-A-induced HUVEC proliferation	8 nM	[4][5][8]
EGF-induced HUVEC proliferation	1.9 $\mu$ M	[7]
bFGF-induced HUVEC proliferation	1.6 $\mu$ M	[7]

## Experimental Protocols

### In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of **ZM323881 hydrochloride** against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- **ZM323881 hydrochloride**
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)

- Microplates (e.g., 96-well)
- Detection antibody (e.g., anti-phosphotyrosine antibody)
- Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
- Substrate for the reporter enzyme (e.g., TMB)
- Plate reader

Procedure:

- Coat microplate wells with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with wash buffer.
- Prepare serial dilutions of **ZM323881 hydrochloride** in DMSO and then dilute further in assay buffer.
- Add the diluted **ZM323881 hydrochloride** or vehicle control (DMSO) to the wells.
- Add the VEGFR-2 enzyme to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Wash the wells and add the anti-phosphotyrosine primary antibody. Incubate for 1 hour at room temperature.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
- Wash the wells and add the TMB substrate.
- Stop the color development with a stop solution (e.g., sulfuric acid).
- Read the absorbance at the appropriate wavelength using a plate reader.

- Calculate the percent inhibition for each concentration of **ZM323881 hydrochloride** and determine the IC<sub>50</sub> value using a suitable software.



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Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

## Cell-Based Proliferation Assay (HUVEC)

This protocol outlines a method to assess the inhibitory effect of **ZM323881 hydrochloride** on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).<sup>[1][5]</sup>

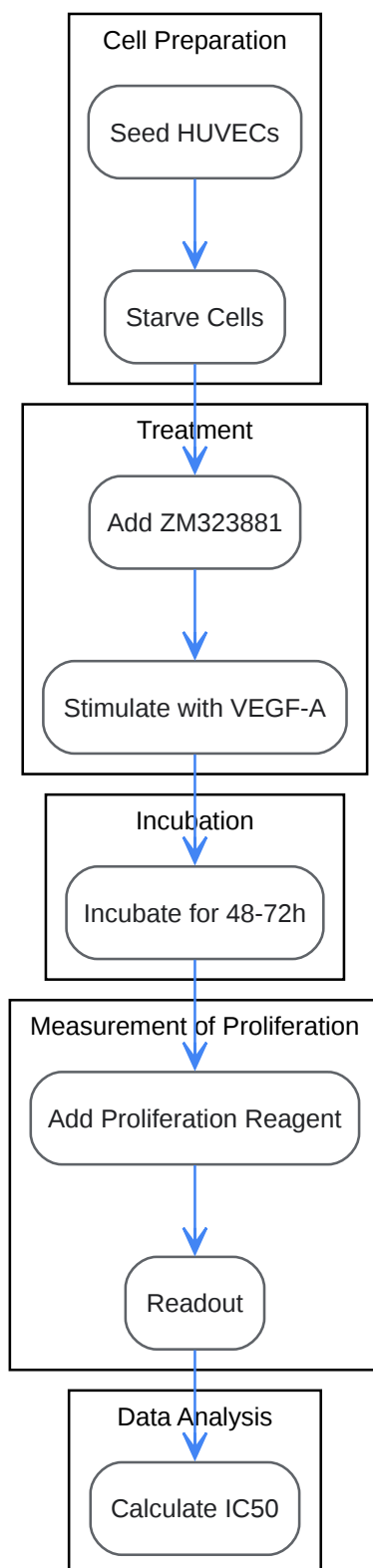
Materials:

- HUVECs
- Endothelial cell growth medium
- VEGF-A
- **ZM323881 hydrochloride**
- 96-well cell culture plates
- [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)
- Scintillation counter (if using [3H]-thymidine) or plate reader

Procedure:

- Seed HUVECs into a 96-well plate at a suitable density and allow them to attach overnight.
- Starve the cells in a low-serum medium for 24 hours.
- Treat the cells with serial dilutions of **ZM323881 hydrochloride** for 1 hour.

- Stimulate the cells with VEGF-A (e.g., 10 ng/mL). Include a negative control (no VEGF-A) and a positive control (VEGF-A alone).
- Incubate the cells for 48-72 hours.
- For [3H]-thymidine incorporation:
  - Add [3H]-thymidine to each well and incubate for 4-6 hours.
  - Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
- For non-radioactive assays:
  - Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours.
  - Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percent inhibition of proliferation for each concentration of **ZM323881 hydrochloride** and determine the IC<sub>50</sub> value.



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Caption: Workflow for the HUVEC proliferation assay.



## Downstream Effects

**ZM323881 hydrochloride** has been shown to inhibit several key downstream signaling molecules activated by VEGFR-2. At a concentration of 1  $\mu$ M, it blocks the VEGF-induced activation of:

- Extracellular signal-regulated kinase (ERK)[7]
- p38 mitogen-activated protein kinase (p38)[7]
- Akt (Protein Kinase B)[7]
- Endothelial nitric oxide synthase (eNOS)[7]

Furthermore, **ZM323881 hydrochloride** has been observed to perturb VEGF-induced membrane extension, cell migration, and tube formation in human aortic endothelial cells (HAECs).[7] It also reverses the VEGF-stimulated phosphorylation of CrkII and its binding protein p130Cas, which are important regulators of endothelial cell migration.[9][7]

## Conclusion

**ZM323881 hydrochloride** is a powerful research tool for investigating the roles of VEGFR-2 in angiogenesis and related pathological conditions. Its high potency and selectivity make it a valuable agent for in vitro and in vivo studies aimed at understanding the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The provided data and protocols serve as a foundational guide for researchers employing this inhibitor in their experimental designs.

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